molecular formula C16H14ClN3O2S B244270 N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide

Cat. No. B244270
M. Wt: 347.8 g/mol
InChI Key: SFDXKWVALTWILF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide, also known as BPTES, is a small molecule inhibitor that targets the glutaminase enzyme. Glutaminase is an enzyme that is involved in the breakdown of the amino acid glutamine, which is essential for the growth and proliferation of cancer cells. BPTES has shown promising results in preclinical studies as a potential anticancer agent.

Mechanism of Action

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide works by inhibiting the activity of the glutaminase enzyme, which is essential for the growth and proliferation of cancer cells. Glutaminase converts glutamine to glutamate, which is then used by cancer cells to produce energy and synthesize macromolecules. By inhibiting glutaminase, N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide deprives cancer cells of this essential nutrient, leading to decreased cell growth and proliferation.
Biochemical and Physiological Effects:
N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide has been shown to have a number of biochemical and physiological effects. It has been found to decrease the levels of glutamine and glutamate in cancer cells, and to increase the levels of reactive oxygen species (ROS). It has also been found to induce autophagy, a process by which cells recycle their own components in response to stress.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide in lab experiments is that it is a small molecule inhibitor that can be easily synthesized and modified. It has also been shown to be effective in a wide range of cancer cell lines. One limitation is that it may not be effective in all types of cancer, and may have off-target effects that could limit its usefulness.

Future Directions

There are a number of potential future directions for research on N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide. One area of interest is the development of more potent and selective glutaminase inhibitors. Another area of interest is the identification of biomarkers that can predict which patients are most likely to respond to N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide treatment. Finally, there is interest in exploring the potential of N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide in combination with other anticancer agents, such as immunotherapy drugs.

Synthesis Methods

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide can be synthesized using a multi-step process that involves the reaction of 5-chloro-2,1,3-benzothiadiazole with 3-bromoanisole to form an intermediate compound, which is then reacted with propionyl chloride to form N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide.

Scientific Research Applications

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide has been extensively studied in preclinical models of cancer, and has shown promising results as a potential anticancer agent. It has been shown to be effective in inhibiting the growth and proliferation of cancer cells, and has been found to be particularly effective in combination with other anticancer agents.

properties

Molecular Formula

C16H14ClN3O2S

Molecular Weight

347.8 g/mol

IUPAC Name

N-(5-chloro-2,1,3-benzothiadiazol-4-yl)-3-propoxybenzamide

InChI

InChI=1S/C16H14ClN3O2S/c1-2-8-22-11-5-3-4-10(9-11)16(21)18-14-12(17)6-7-13-15(14)20-23-19-13/h3-7,9H,2,8H2,1H3,(H,18,21)

InChI Key

SFDXKWVALTWILF-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC3=NSN=C32)Cl

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC3=NSN=C32)Cl

Origin of Product

United States

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